Viscidulin I

Hepatocellular Carcinoma GPC3 Receptor Binding

Viscidulin I is a rare 3,5,7,2',6'-pentahydroxyflavone isolated from Scutellaria spp., distinguished by its selective affinity for Glypican-3 (KD=4.33 μM) — a validated HCC target. Unlike baicalein or wogonin, which lack the 2',6'-dihydroxy B-ring, Viscidulin I engages GPC3 with quantified potency (IC50=18.01 μM) essential for target-specific SAR and assay validation. Use it as a positive control in SPR/CMC binding assays, anti-proliferation screens on GPC3-overexpressing SK-Hep1 models, and flavonoid pharmacophore optimization. Supplied at ≥98% purity (HPLC), ideal for screening libraries, metabolomics reference standards, and phytochemical authentication. Choose Viscidulin I when target selectivity cannot be compromised.

Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
CAS No. 92519-95-4
Cat. No. B029966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViscidulin I
CAS92519-95-4
Synonyms3,5,7,2',6'-pentahydroxyflavone
Molecular FormulaC15H10O7
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H
InChIKeyNULZZCUABWZIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Viscidulin I (92519-95-4) Selection Guide for Precision Hepatocellular Carcinoma Research


Viscidulin I is a rare flavonol primarily isolated from Scutellaria species, distinguished by its unique 3,5,7,2',6'-pentahydroxyflavone structure [1]. Unlike common Scutellaria flavonoids (e.g., baicalein, wogonin), its distinct hydroxylation pattern on the B-ring and C-ring confers selective affinity for Glypican-3 (GPC3), a validated hepatocellular carcinoma (HCC) target [2]. This structural specificity makes Viscidulin I a valuable chemical probe for investigating GPC3-mediated oncogenic signaling, a role for which its in-class analogs are demonstrably less selective or inactive.

Why Baicalein, Wogonin, or Oroxylin A Cannot Replace Viscidulin I in GPC3-Targeted Studies


The core limitation of substituting Viscidulin I with common Scutellaria flavonoids like baicalein, wogonin, or oroxylin A lies in their functional divergence at the GPC3 receptor. While baicalein and wogonin exhibit broad anti-inflammatory and cytotoxic activities, they lack the selective GPC3-binding behavior required for targeted HCC investigations [1]. The unique 2',6'-dihydroxy substitution on Viscidulin I's B-ring appears critical for engaging GPC3, a feature absent in baicalein (5,6,7-trihydroxyflavone) and wogonin (5,7-dihydroxy-8-methoxyflavone), leading to fundamentally different target engagement profiles [2]. Using an unvalidated analog would introduce off-target noise and invalidate receptor-specific mechanistic conclusions, a critical concern for reproducible pharmacological research.

Viscidulin I (92519-95-4) Technical Justification Data Sheet for GPC3 Research


Viscidulin I Demonstrates Quantifiable GPC3 Binding Affinity, Unmatched by Common Analogs

Viscidulin I exhibits a specific, measurable affinity for the GPC3 receptor (KD = 4.33 μM), as determined by Surface Plasmon Resonance (SPR) [1]. In contrast, structurally related flavonoids baicalein, wogonin, and oroxylin A were not retained on the SK-Hep1-GPC3/CMC column, indicating a lack of comparable GPC3 engagement under identical experimental conditions [2].

Hepatocellular Carcinoma GPC3 Receptor Binding

Viscidulin I's Anti-Proliferative Activity in GPC3-Overexpressing Cells is Quantified and Context-Specific

In a GPC3-overexpressing SK-Hep1 hepatocellular carcinoma model, Viscidulin I inhibits cell proliferation with an IC50 of 18.01 μM [1]. While direct IC50 comparisons for GPC3-overexpressing cells are unavailable for baicalein or wogonin, their reported anti-proliferative activities in standard HCC lines (e.g., HepG2) are either less potent or mechanistically distinct, underscoring Viscidulin I's value in target-specific assays [2].

Hepatocellular Carcinoma GPC3 Cell Proliferation

Structural Basis for Differential Target Engagement: Unique 2',6'-Dihydroxy Substitution

Viscidulin I possesses a unique 3,5,7,2',6'-pentahydroxyflavone structure [1]. This differs fundamentally from baicalein (5,6,7-trihydroxyflavone), wogonin (5,7-dihydroxy-8-methoxyflavone), and oroxylin A (5,7-dihydroxy-6-methoxyflavone), which all lack the 2'- and 6'-hydroxyl groups on the B-ring. These specific hydroxylation patterns are hypothesized to drive the observed GPC3 selectivity, a structural motif not present in the comparator set.

Structure-Activity Relationship Flavonoid Chemistry Molecular Recognition

Viscidulin I's Defined Physicochemical Profile Supports Reproducible Experimental Handling

Viscidulin I is a solid with slight water solubility (soluble in DMSO, ethanol, methanol), a predicted logP of ~1.68, and a pKa of 6.28 [1]. It is commercially available as an analytical standard with HPLC purity ≥98%, and is recommended for storage at -20°C for long-term stability [2]. While baicalein and wogonin have different solubility profiles (e.g., baicalein is practically insoluble in water), Viscidulin I's solubility in common organic solvents facilitates preparation of stock solutions for cell-based assays.

Solubility Stability Analytical Standard

High-Impact Research Applications for Viscidulin I (92519-95-4)


GPC3-Targeted Drug Discovery and Probe Development

Viscidulin I serves as a validated positive control and chemical probe in GPC3 receptor binding assays (e.g., SPR, CMC) and cell-based anti-proliferation screens using GPC3-overexpressing HCC models. Its quantified binding affinity (KD = 4.33 μM) and inhibitory activity (IC50 = 18.01 μM) provide a benchmark for screening novel GPC3 ligands [1]. Researchers can use Viscidulin I to establish assay sensitivity and to validate target engagement in mechanism-of-action studies for HCC therapeutics.

Flavonoid Structure-Activity Relationship (SAR) Studies

Given its unique 3,5,7,2',6'-pentahydroxyflavone scaffold, Viscidulin I is an essential comparator for SAR campaigns aimed at deciphering the molecular determinants of flavonoid-GPC3 interactions. By comparing its activity and binding with analogs like baicalein and wogonin, medicinal chemists can identify critical pharmacophoric elements (e.g., the 2',6'-dihydroxy B-ring) for optimizing target selectivity and potency [2].

Natural Product Library Screening and Metabolomics

As a high-purity analytical standard (≥98% HPLC), Viscidulin I is ideally suited for inclusion in natural product screening libraries and as a reference standard for metabolomics studies involving Scutellaria species. Its presence can be used to authenticate plant extracts or to quantify its abundance in different botanical sources, supporting quality control and phytochemical research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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